molecular formula C15H19NO4 B8301305 Ethyl 1-[(4-ethoxybenzoyl)amino]cyclopropanecarboxylate

Ethyl 1-[(4-ethoxybenzoyl)amino]cyclopropanecarboxylate

Cat. No. B8301305
M. Wt: 277.31 g/mol
InChI Key: KHIGTTQDSIQQGQ-UHFFFAOYSA-N
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Patent
US08299061B2

Procedure details

Dissolve ethyl 1-[(4-ethoxybenzoyl)amino]cyclopropanecarboxylate (4.25 g, 15.33 mmol) in 1,4-dioxane (60 mL) and add lithium hydroxide (LiOH) (3.22 g, 76.63 mmol) dissolved in water (30 mL). Stir the reaction for approximately 16 hours at ambient temperature. Concentrate the mixture under reduced pressure, add water, acidify with 5N HCl, and collect the precipitate by filtration to give the title compound (2.8 g, 73%) as a white solid: MS (m/z): 248 (M+1).
Quantity
4.25 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
3.22 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Yield
73%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH:20]=[CH:19][C:7]([C:8]([NH:10][C:11]2([C:14]([O:16]CC)=[O:15])[CH2:13][CH2:12]2)=[O:9])=[CH:6][CH:5]=1)[CH3:2].[OH-].[Li+]>O1CCOCC1.O>[CH2:1]([O:3][C:4]1[CH:5]=[CH:6][C:7]([C:8]([NH:10][C:11]2([C:14]([OH:16])=[O:15])[CH2:12][CH2:13]2)=[O:9])=[CH:19][CH:20]=1)[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
4.25 g
Type
reactant
Smiles
C(C)OC1=CC=C(C(=O)NC2(CC2)C(=O)OCC)C=C1
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
3.22 g
Type
reactant
Smiles
[OH-].[Li+]
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
Stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction for approximately 16 hours at ambient temperature
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the mixture under reduced pressure
ADDITION
Type
ADDITION
Details
add water
CUSTOM
Type
CUSTOM
Details
collect the precipitate
FILTRATION
Type
FILTRATION
Details
by filtration

Outcomes

Product
Name
Type
product
Smiles
C(C)OC1=CC=C(C(=O)NC2(CC2)C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 73.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.